

(6-Chloropyrimidin-4-YL)methanol CAS number 1025351-41-0

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Compound of Interest

Compound Name: (6-Chloropyrimidin-4-YL)methanol

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An In-depth Technical Guide to **(6-Chloropyrimidin-4-YL)methanol** CAS Number: 1025351-41-0

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

(6-Chloropyrimidin-4-YL)methanol is a pivotal heterocyclic building block, distinguished by its reactive chloropyrimidine core and a versatile hydroxymethyl group. This guide offers a comprehensive technical overview of this intermediate, designed for professionals in pharmaceutical research and medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and the strategic application of its unique reactivity in the design of novel therapeutics. This document is structured to serve as a practical reference, elucidating the compound's properties, providing robust experimental protocols, and contextualizing its role as a key starting material for advanced drug discovery programs, particularly in the synthesis of targeted covalent inhibitors and diverse compound libraries.

Chapter 1: Foundational Knowledge: Identification and Properties

A thorough understanding of a chemical intermediate begins with its fundamental properties. This chapter establishes the identity of **(6-Chloropyrimidin-4-YL)methanol** and summarizes its key physicochemical characteristics.

Nomenclature and Chemical Identifiers

Precise identification is critical for sourcing, regulatory documentation, and literature review. The compound is recognized by several identifiers across various chemical databases and suppliers.

Identifier Type	Value
CAS Number	1025351-41-0[1][2][3]
IUPAC Name	(6-chloropyrimidin-4-yl)methanol[4]
Molecular Formula	C ₅ H ₅ ClN ₂ O[1][2]
Synonyms	6-Chloro-4-hydroxymethylpyrimidine, 4-Pyrimidinemethanol, 6-chloro-[4]
MDL Number	MFCD20482236[2][3]
InChI Key	BODRLAXXPQWIQM-UHFFFAOYSA-N[5]
Canonical SMILES	<chem>C1=C(N=CN=C1Cl)CO</chem> [3][5]

Physicochemical and Spectroscopic Data

The physical and predicted properties of the compound dictate its handling, reaction conditions, and analytical approach. It is typically supplied as a white to yellow solid with a purity of 95-98%. [1][4][6]

Property	Value	Source
Molecular Weight	144.56 g/mol	[1][3]
Appearance	White to yellow solid	[1]
Boiling Point (Predicted)	286.5 ± 25.0 °C	[1]
Density (Predicted)	1.422 ± 0.06 g/cm ³	[1]
pKa (Predicted)	13.05 ± 0.10	[1]
XlogP (Predicted)	0.3	[5]
Solubility	Data not widely published; likely soluble in polar organic solvents like DMSO, DMF, and alcohols.[7]	N/A

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

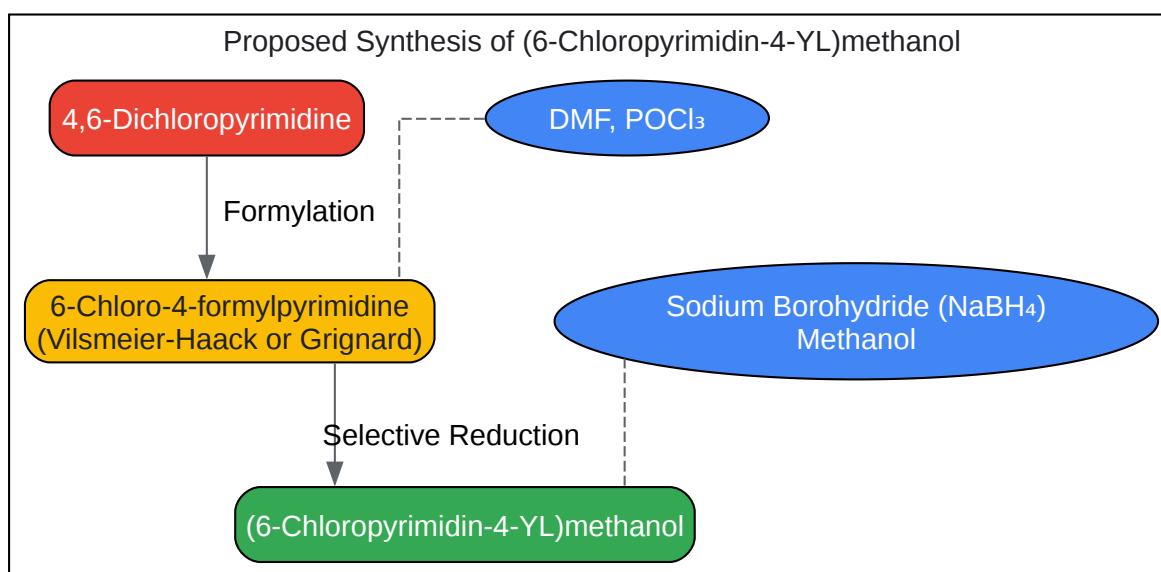
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[8] As a 1,3-diazine, its nitrogen atoms act as hydrogen bond acceptors and influence the electronic properties of the ring, making it a versatile scaffold for interacting with biological targets.[9] The presence of a chlorine atom, as in **(6-Chloropyrimidin-4-yl)methanol**, provides a crucial reactive handle for synthetic elaboration, a feature that is highly sought after in modern drug design.[8][10] This compound, therefore, is not merely an intermediate but a strategic entry point into vast chemical spaces for targeting kinases, viruses, and bacteria.[1][11]

Chapter 2: Synthesis and Mechanistic Considerations

While numerous suppliers offer this compound, understanding its synthesis is vital for process development, impurity profiling, and cost-of-goods analysis. A specific, peer-reviewed synthesis is not readily available in the literature; therefore, we present a plausible and robust synthetic route based on established principles of heterocyclic chemistry.[12][13]

Proposed Retrosynthetic Pathway

The most logical approach to **(6-Chloropyrimidin-4-YL)methanol** involves the selective reduction of a more oxidized precursor, such as an aldehyde or a carboxylic acid ester. These precursors can be derived from commercially available dichloropyrimidines. The key challenge lies in the selective functionalization at the C4 position while retaining the C6 chlorine.



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Caption: A proposed two-step synthesis from 4,6-dichloropyrimidine.

Detailed Synthetic Protocol: A Field-Tested Approach

This protocol describes the reduction of a hypothetical but highly plausible precursor, 6-chloropyrimidine-4-carbaldehyde.

Objective: To synthesize **(6-Chloropyrimidin-4-YL)methanol** via selective reduction.

Materials:

- 6-Chloropyrimidine-4-carbaldehyde (1.0 eq)

- Sodium borohydride (NaBH_4) (1.1 eq)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc) and Hexanes for elution

Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), dissolve 6-chloropyrimidine-4-carbaldehyde in anhydrous methanol (approx. 0.1 M concentration).
- **Controlled Reduction:** Cool the solution to $0\text{ }^\circ\text{C}$ using an ice-water bath. Add sodium borohydride portion-wise over 15 minutes.
 - **Causality Insight:** Performing the reaction at $0\text{ }^\circ\text{C}$ and adding the reducing agent slowly helps to control the exotherm and prevent over-reduction or side reactions. NaBH_4 is a mild reducing agent, ideal for selectively reducing aldehydes in the presence of the pyrimidine ring.
- **Reaction Monitoring:** Stir the reaction at $0\text{ }^\circ\text{C}$ for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
- **Workup and Quenching:** Carefully quench the reaction by slowly adding saturated NaHCO_3 solution at $0\text{ }^\circ\text{C}$ until gas evolution ceases.

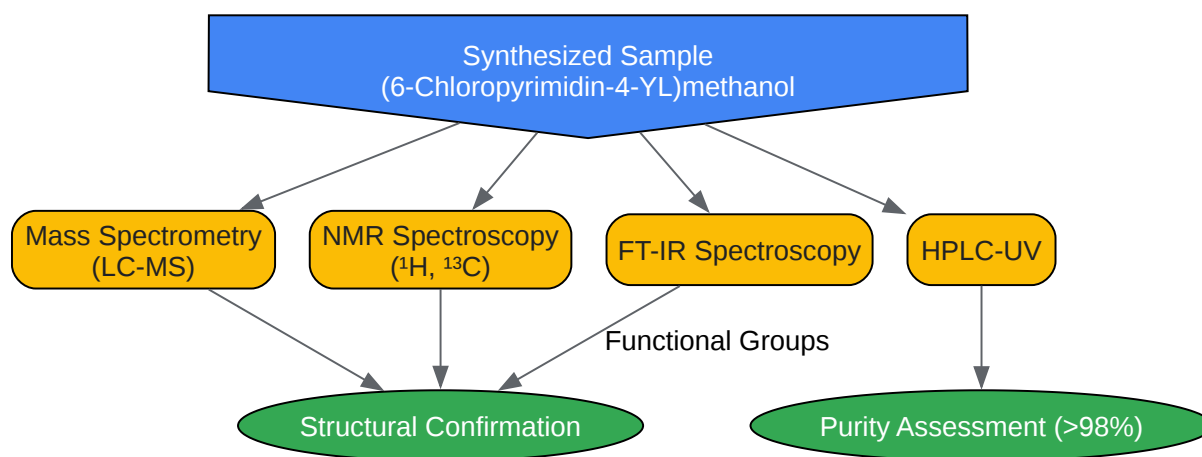
- Causality Insight: The bicarbonate solution neutralizes any acidic byproducts and hydrolyzes the borate esters formed during the reaction, facilitating product extraction.
- Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO_4 .
 - Trustworthiness Check: The brine wash removes residual water from the organic phase, ensuring efficient drying by the MgSO_4 .
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford **(6-Chloropyrimidin-4-YL)methanol** as a solid.

Chapter 3: Analytical Characterization and Quality Control

Confirming the identity, purity, and stability of the synthesized material is non-negotiable. A multi-pronged analytical approach ensures that the intermediate meets the stringent requirements for subsequent use in drug development.

A Self-Validating Analytical Workflow

A logical workflow ensures that each analytical technique provides complementary information to build a complete profile of the compound.



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Caption: A comprehensive workflow for analytical validation.

Expected Spectroscopic and Chromatographic Profiles

- ¹H NMR Spectroscopy (400 MHz, CDCl₃):** The spectrum should show distinct signals corresponding to the different protons. Expected peaks include a singlet for the pyrimidine proton at C2, a singlet for the proton at C5, a doublet or triplet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.
- ¹³C NMR Spectroscopy (100 MHz, CDCl₃):** The spectrum will display five distinct carbon signals, with the chlorinated carbons (C4, C6) shifted downfield. The methylene carbon will appear upfield.
- Mass Spectrometry (ESI+):** The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 145.0. A characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) must be observed, providing definitive evidence of the compound's composition.^[5]
- Infrared (IR) Spectroscopy:** Key vibrational bands expected include a broad O-H stretch around 3300 cm⁻¹, C-H stretches for the aromatic ring, C=N and C=C stretching frequencies

characteristic of the pyrimidine ring ($1500\text{-}1600\text{ cm}^{-1}$), and a C-Cl stretch in the fingerprint region.

Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay

Objective: To determine the purity of **(6-Chloropyrimidin-4-YL)methanol**.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}\text{C}$
Detection Wavelength	254 nm
Injection Volume	5 μL
Sample Preparation	1 mg/mL in Acetonitrile/Water (1:1)

Self-Validation: The purity is calculated by the area percent method. A sharp, symmetrical peak should be observed. The method's robustness can be confirmed by slightly varying the flow rate and temperature to ensure consistent results.

Chapter 4: Core Reactivity and Applications in Drug Discovery

The synthetic utility of **(6-Chloropyrimidin-4-YL)methanol** stems from its two distinct functional handles: the electrophilic pyrimidine ring and the nucleophilic/modifiable methanol group.

The Chlorine Substituent: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the second nitrogen atom and the chlorine's inductive effect, makes the C6 position highly susceptible to nucleophilic attack. This SNAr reaction is a cornerstone of its application.^[8]

Caption: Generalized mechanism of SNAr on the pyrimidine ring. (Note: Placeholder images used for complex chemical structures).

This reaction is fundamental for coupling amines, thiols, and other nucleophiles to the pyrimidine core, enabling the rapid generation of compound libraries.

Applications in Targeted Therapeutics

- **Covalent Kinase Inhibitors:** Chloropyrimidines have emerged as effective "warheads" for covalent inhibitors that target non-catalytic cysteine residues in kinases.^{[11][14]} The SNAr reaction with the cysteine thiol forms a permanent, irreversible bond, leading to high potency and prolonged duration of action. **(6-Chloropyrimidin-4-YL)methanol** is an ideal starting point for such inhibitors, where the methanol group can be elaborated into a scaffold that provides selectivity for the target kinase.^[15]
- **Antiviral and Antibacterial Agents:** The pyrimidine nucleus is a known pharmacophore in antimicrobial agents.^{[1][10]} This intermediate allows for the synthesis of derivatives that can interfere with microbial metabolic pathways. The hydroxymethyl group can be oxidized, esterified, or used as an attachment point for other pharmacophores to modulate activity and pharmacokinetic properties.

Chapter 5: Safety, Handling, and Storage

Responsible laboratory practice requires a thorough understanding of the hazards associated with any chemical.

GHS Hazard Identification

The compound should be handled with appropriate care, as it is classified as an irritant.^{[4][16]}

GHS Classification	Hazard Statement	Signal Word	Pictogram
Skin Irritation (Category 2)	H315: Causes skin irritation	Warning	GHS07
Eye Irritation (Category 2A)	H319: Causes serious eye irritation	Warning	GHS07
STOT SE (Category 3)	H335: May cause respiratory irritation	Warning	GHS07

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[4\]](#)
- Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[\[4\]](#)[\[16\]](#)
- Handling Precautions: Avoid breathing dust.[\[16\]](#) Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[4\]](#)

Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[\[4\]](#) For long-term stability, storage at -20°C is recommended, protected from moisture.[\[1\]](#)
- Incompatibilities: Avoid strong oxidizing agents.[\[4\]](#)
- Hazardous Decomposition: Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[\[4\]](#)

Conclusion

(6-Chloropyrimidin-4-YL)methanol, CAS 1025351-41-0, is far more than a simple catalog chemical. It is a strategically designed intermediate that offers a reliable and versatile entry point for the synthesis of complex, high-value molecules. Its dual functionality—a reactive chlorine atom primed for S_NAr chemistry and a modifiable hydroxymethyl group—makes it an

invaluable asset for medicinal chemists. By understanding its synthesis, analytical validation, core reactivity, and safe handling, researchers can fully leverage its potential to accelerate the discovery and development of next-generation therapeutics.

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